molecular formula C19H29NO5S B12948050 Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate

Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate

Cat. No.: B12948050
M. Wt: 383.5 g/mol
InChI Key: KJQISTMIVKEYEM-UDWIEESQSA-N
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Description

Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate is a complex organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure suggests it could be involved in stereoselective reactions due to the presence of chiral centers and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate likely involves multiple steps, including:

    Formation of the tert-butylsulfinyl imine: This could be achieved by reacting a suitable aldehyde or ketone with tert-butylsulfinamide under acidic or basic conditions.

    Introduction of the isopropoxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Esterification: The final step might involve esterification of the carboxylic acid with ethanol under acidic conditions.

Industrial Production Methods

Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or isopropoxy groups.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate could have several research applications:

    Medicinal Chemistry: Potential use as a precursor or intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: Utilized in the development of new synthetic methodologies or as a building block for more complex molecules.

    Materials Science: Possible applications in the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like the imine and ester suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxyphenyl)acetate: Lacks the methoxy group.

    Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-methoxyphenyl)acetate: Lacks the isopropoxy group.

Uniqueness

The combination of functional groups in Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate may confer unique reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H29NO5S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 2-[2-[(E)-tert-butylsulfinyliminomethyl]-5-methoxy-4-propan-2-yloxyphenyl]acetate

InChI

InChI=1S/C19H29NO5S/c1-8-24-18(21)11-14-9-16(23-7)17(25-13(2)3)10-15(14)12-20-26(22)19(4,5)6/h9-10,12-13H,8,11H2,1-7H3/b20-12+

InChI Key

KJQISTMIVKEYEM-UDWIEESQSA-N

Isomeric SMILES

CCOC(=O)CC1=CC(=C(C=C1/C=N/S(=O)C(C)(C)C)OC(C)C)OC

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C=NS(=O)C(C)(C)C)OC(C)C)OC

Origin of Product

United States

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